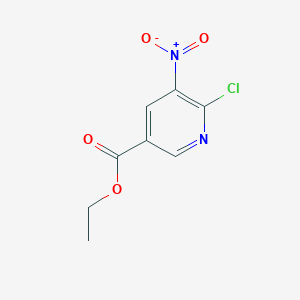

Ethyl 6-chloro-5-nitronicotinate

Description

BenchChem offers high-quality Ethyl 6-chloro-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-chloro-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGYARAKIVLQAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396369 | |

| Record name | Ethyl 6-chloro-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171876-22-5 | |

| Record name | Ethyl 6-chloro-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-5-nitronicotinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-nitronicotinate is a halogenated and nitrated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of both an electron-withdrawing nitro group and a halogen substituent on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. This guide provides a comprehensive overview of the chemical and physical properties of ethyl 6-chloro-5-nitronicotinate, a detailed protocol for its synthesis, and an exploration of its applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective transformations, making it a key intermediate in the construction of complex molecular architectures with potential biological activity.

Chemical Identity and Physical Properties

Ethyl 6-chloro-5-nitronicotinate, also known by its IUPAC name ethyl 6-chloro-5-nitropyridine-3-carboxylate, is a distinct chemical entity with the CAS number 171876-22-5.[1] Its molecular structure and key physical properties are summarized below.

Structure:

Caption: Chemical structure of Ethyl 6-chloro-5-nitronicotinate.

Table 1: Physicochemical Properties of Ethyl 6-chloro-5-nitronicotinate

| Property | Value | Source(s) |

| CAS Number | 171876-22-5 | [1] |

| Molecular Formula | C₈H₇ClN₂O₄ | [1] |

| Molecular Weight | 230.61 g/mol | [1] |

| Appearance | Yellow to white solid | [2] |

| Boiling Point | 330 °C at 760 mmHg | [3] |

| Storage | Room Temperature | [3] |

Synthesis of Ethyl 6-chloro-5-nitronicotinate

The primary route for the synthesis of ethyl 6-chloro-5-nitronicotinate involves the esterification of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid (CAS: 7477-10-3). This precursor is a solid at room temperature and is commercially available.[2][4][5] The synthesis is typically achieved through a Fischer esterification reaction, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol.

Reaction Scheme:

Caption: Synthesis of Ethyl 6-chloro-5-nitronicotinate via Fischer Esterification.

Experimental Protocol: Fischer Esterification

This protocol is based on the well-established principles of Fischer esterification and is adapted for the synthesis of the target compound.

Materials:

-

6-Chloro-5-nitronicotinic acid (1.0 eq)

-

Anhydrous Ethanol (large excess, serves as solvent and reagent)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.2 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-5-nitronicotinic acid in a large excess of anhydrous ethanol.

-

Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO₂ evolution may cause pressure build-up.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude ethyl 6-chloro-5-nitronicotinate can be further purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

-

Reactivity and Synthetic Applications

The reactivity of ethyl 6-chloro-5-nitronicotinate is dictated by its three key functional groups: the chloro substituent, the nitro group, and the ethyl ester.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is activated by the electron-withdrawing nitro and ester groups, making it susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of substituents at this position, including amines, alkoxides, and thiolates.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a crucial step in the synthesis of many biologically active compounds.

-

Ester Group Manipulations: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides or hydrazides.

These reactive sites provide a powerful platform for the synthesis of diverse heterocyclic scaffolds. For instance, the sequential substitution of the chlorine and reduction of the nitro group can lead to the formation of substituted aminopyridines, which are common motifs in pharmaceutical agents.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling ethyl 6-chloro-5-nitronicotinate and its precursor, 6-chloro-5-nitronicotinic acid.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Specific Hazards:

Conclusion

Ethyl 6-chloro-5-nitronicotinate is a valuable and versatile intermediate in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an important building block for the synthesis of complex heterocyclic molecules. This guide has provided a detailed overview of its properties, a practical protocol for its synthesis, and an insight into its synthetic utility. For researchers and scientists in the field of drug development, a thorough understanding of the chemistry of this compound can unlock new avenues for the discovery of novel therapeutic agents.

References

-

LookChem. (n.d.). CAS No.171876-22-5,Ethyl 6-chloro-5-nitro-3-pyridinecarboxylate Suppliers. Retrieved from [Link]

-

Synthonix. (n.d.). Ethyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

-

AccelaChem. (n.d.). 171876-22-5,Ethyl 6-Chloro-5-nitronicotinate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-5-nitropyridine-3-carboxylic acid. Retrieved from [Link]

-

Allschoolabs. (n.d.). ethyl 6-chloro-5-nitropyridine-3-carboxylate - 97%, high purity , CAS No.171876-22-5. Retrieved from [Link]

-

Shanghai Yongkai Chemical Co., Ltd. (n.d.). 6-chloro-5-nitropyridine-3-carboxamide. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 6-chloro-5-nitro-pyridine-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

- 1. Synthonix, Inc > 171876-22-5 | Ethyl 6-chloro-5-nitronicotinate [synthonix.com]

- 2. CAS 7477-10-3: 6-chloro-5-nitropyridine-3-carboxylic acid [cymitquimica.com]

- 3. 171876-22-5 | Ethyl 6-chloro-5-nitronicotinate - AiFChem [aifchem.com]

- 4. 7477-10-3|6-Chloro-5-nitronicotinic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

The Versatile Precursor: A Technical Guide to Methyl 6-chloro-5-nitronicotinate in Drug Discovery

This guide will depart from rigid templates to offer a narrative that is both scientifically rigorous and grounded in practical application. We will delve into the core characteristics of Methyl 6-chloro-5-nitronicotinate, its synthesis, and its strategic application in the development of kinase inhibitors, providing field-proven insights and detailed, validated protocols.

Core Compound Identification and Properties

While the user's query specified "Ethyl 6-chloro-5-nitronicotinate" (CAS No. 171876-22-5), the vast majority of technical literature and commercial availability centers on its methyl ester analogue, Methyl 6-chloro-5-nitronicotinate . Due to its more extensive documentation and application in seminal research, this guide will focus on the methyl ester as the primary subject. The ethyl ester remains a valid, albeit less common, variant.

CAS Number : 59237-53-5[1]

Synonyms :

-

methyl 6-chloro-5-nitropyridine-3-carboxylate[1]

-

6-Chloro-5-nitronicotinic acid methyl ester[1]

-

METHYL6-CHLORO-5-NITRONICOTINATE[1]

-

3-Pyridinecarboxylic acid, 6-chloro-5-nitro-, methyl ester[1]

The strategic placement of the chloro, nitro, and methyl ester functionalities on the pyridine ring makes this compound a highly versatile intermediate. The electron-withdrawing nature of the nitro group and the chloro substituent activates the ring for nucleophilic substitution, while the ester provides a handle for further chemical modification.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of Methyl 6-chloro-5-nitronicotinate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O₄ | [1] |

| Molecular Weight | 216.58 g/mol | [1] |

| Melting Point | 76 °C | |

| Boiling Point | 317.8±37.0 °C (Predicted) | |

| Density | 1.500±0.06 g/cm³ (Predicted) | |

| Appearance | Off-white to grey solid | [2] |

| Solubility | Soluble in dimethyl sulfoxide and chloroform. Slightly soluble in water. |

Chemical Structure

The structure of Methyl 6-chloro-5-nitronicotinate is presented below, rendered using the DOT language.

Caption: Synthetic workflow for Methyl 6-chloro-5-nitronicotinate.

Step-by-Step Methodology:

-

Nitration: To a cooled (0-5 °C) solution of concentrated sulfuric acid, add 6-hydroxynicotinic acid portion-wise, ensuring the temperature remains below 10 °C. Slowly add concentrated nitric acid dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction mixture is then carefully poured onto crushed ice, and the precipitated 6-hydroxy-5-nitronicotinic acid is collected by filtration, washed with cold water, and dried.

-

Chlorination and Esterification: In a flask equipped with a reflux condenser and a gas trap, suspend the dried 6-hydroxy-5-nitronicotinic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 4-6 hours, or until the evolution of gas ceases and the solid has dissolved. Cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure. To the resulting crude acid chloride, add anhydrous methanol cautiously at a low temperature (0-5 °C). Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield Methyl 6-chloro-5-nitronicotinate.

Causality and Experimental Choices: The use of a mixed acid system (H₂SO₄/HNO₃) is a standard and effective method for the nitration of aromatic rings. The sulfuric acid protonates the nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution reaction. The subsequent use of thionyl chloride serves a dual purpose: it converts the carboxylic acid to the more reactive acid chloride and replaces the hydroxyl group with a chlorine atom. The addition of catalytic DMF accelerates the formation of the acid chloride. The final esterification with methanol is a straightforward nucleophilic acyl substitution.

Key Reaction: Synthesis of Pyrazolo[3,4-b]pyridines

A cornerstone application of Methyl 6-chloro-5-nitronicotinate is its use as a precursor for the synthesis of pyrazolo[3,4-b]pyridines, a class of bicyclic heteroaromatics with significant therapeutic potential, particularly as kinase inhibitors. The general synthetic strategy involves a two-step process: reduction of the nitro group followed by cyclocondensation with a hydrazine derivative.

Reaction Workflow:

Caption: General workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Detailed Protocol (Example from Literature):

A specific example of this transformation is the synthesis of a pyrazolo[3,4-b]pyridine-based inhibitor of spleen tyrosine kinase (Syk), a key regulator of immune signaling. While the full, multi-step synthesis is complex, the core transformation from a derivative of Methyl 6-chloro-5-nitronicotinate is illustrative. A peer-reviewed study by Lucas, J. et al. (2011) in Bioorganic & Medicinal Chemistry Letters details a similar transformation.

-

Reduction of the Nitro Group: Methyl 6-chloro-5-nitronicotinate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, typically tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is used to selectively reduce the nitro group to an amine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the resulting Methyl 5-amino-6-chloronicotinate.

-

Cyclocondensation: The isolated amino-ester is then reacted with a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) in a solvent such as ethanol or acetic acid, often with heating. This reaction proceeds via an initial nucleophilic attack of the hydrazine on the ester carbonyl, followed by an intramolecular nucleophilic aromatic substitution where the other nitrogen of the hydrazine displaces the chlorine atom, leading to the formation of the pyrazolo[3,4-b]pyridine ring system.

Application in Drug Development: Targeting Kinase Signaling Pathways

The pyrazolo[3,4-b]pyridine scaffold, readily accessible from Methyl 6-chloro-5-nitronicotinate, is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. It is particularly effective as a hinge-binding motif in kinase inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. [3]Aberrant TRK signaling, often due to gene fusions, is an oncogenic driver in a variety of cancers. [3]Pyrazolo[3,4-b]pyridine derivatives have been successfully developed as potent TRK inhibitors. [4] TRK Signaling Pathway and Inhibition:

The diagram below illustrates the canonical TRK signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine-based inhibitors.

Caption: Simplified TRK signaling pathway and mechanism of inhibition.

Upon binding of a neurotrophin ligand, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which ultimately promote cell growth and survival. [5]Pyrazolo[3,4-b]pyridine inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the TRK kinase domain and preventing the phosphorylation events necessary for signal propagation.

Conclusion

Methyl 6-chloro-5-nitronicotinate is a compound of significant strategic importance in modern drug discovery. Its well-defined physicochemical properties and versatile reactivity, particularly in the synthesis of the pyrazolo[3,4-b]pyridine scaffold, make it an invaluable precursor for the development of targeted therapeutics. The ability to readily access potent kinase inhibitors from this starting material underscores its enduring relevance to medicinal chemists and researchers in the pharmaceutical sciences. This guide has provided a comprehensive overview, from fundamental properties to detailed synthetic protocols and therapeutic applications, to empower scientists in their pursuit of novel and effective medicines.

References

-

Tropomyosin receptor kinase (TRK) signaling pathways. ResearchGate. Available at: [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health. Available at: [Link]

-

Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. PubMed. Available at: [Link]

-

Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. National Institutes of Health. Available at: [Link]

-

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. National Institutes of Health. Available at: [Link]

-

Tropomyosin-Receptor-Kinases Signaling in the Nervous System. National Institutes of Health. Available at: [Link]

-

Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. PubMed. Available at: [Link]

-

Nicotinic acid, 6-hydroxy-. Organic Syntheses. Available at: [Link]

-

Methyl 6-chloro-5-nitronicotinate. PubChem. Available at: [Link]

-

Methyl 6-chloro-5-nitronicotinate (59237-53-5). Chemchart. Available at: [Link]

- Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid. Google Patents.

-

Methyl 6-chloro-nicotinate. PubMed. Available at: [Link]

Sources

- 1. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 6-chloro-5-nitronicotinate | 59237-53-5 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 6-chloro-5-nitronicotinate: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-nitronicotinate, a substituted pyridine derivative, is a valuable heterocyclic building block in the field of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an ethyl ester, a chloro substituent, and a nitro group on a pyridine ring—renders it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyridine scaffold itself is a well-established "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions. This guide provides a comprehensive overview of the molecular and physicochemical properties of Ethyl 6-chloro-5-nitronicotinate, its synthesis, and its applications as a strategic intermediate in the development of novel therapeutic agents.

Molecular and Physicochemical Properties

The fundamental characteristics of Ethyl 6-chloro-5-nitronicotinate are summarized below. Understanding these properties is crucial for its effective use in synthetic chemistry, including reaction design, purification, and storage.

Core Molecular Information

| Property | Value | Source(s) |

| Chemical Name | Ethyl 6-chloro-5-nitronicotinate | N/A |

| CAS Number | 171876-22-5 | [1] |

| Molecular Formula | C₈H₇ClN₂O₄ | [1][2] |

| Molecular Weight | 230.61 g/mol | [1][3][4] |

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Off-white to gray solid | [5] |

| Boiling Point | 330.0 ± 37.0 °C (Predicted) | [5] |

| Density | 1.433 g/cm³ | [5] |

| pKa | -4.69 ± 0.10 (Predicted) | [5] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [5] |

Synthesis of Ethyl 6-chloro-5-nitronicotinate

General Synthesis Workflow

The following diagram illustrates the logical flow for the synthesis of Ethyl 6-chloro-5-nitronicotinate from 6-chloro-5-nitronicotinic acid.

Caption: General workflow for the synthesis of Ethyl 6-chloro-5-nitronicotinate.

Experimental Protocol (Proposed)

This proposed protocol is based on the general principles of Fischer esterification and procedures described for analogous compounds.

-

Reaction Setup : To a solution of 6-chloro-5-nitronicotinic acid in an excess of ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added. Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride, followed by the addition of ethanol.

-

Reaction Conditions : The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure Ethyl 6-chloro-5-nitronicotinate.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the chloro, nitro, and ethyl ester groups on the pyridine ring makes Ethyl 6-chloro-5-nitronicotinate a highly valuable intermediate for the synthesis of more complex, biologically active molecules. The pyridine ring is a common scaffold in a multitude of pharmaceuticals due to its ability to form hydrogen bonds and participate in pi-stacking interactions with biological targets.

Role as a Versatile Building Block

The reactivity of the functional groups allows for a variety of chemical transformations:

-

Nucleophilic Aromatic Substitution : The chloro group can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents at the 6-position of the pyridine ring. This is a key step in building molecular diversity.

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group. This amino group can then be further functionalized through acylation, alkylation, or diazotization reactions, opening up numerous avenues for synthetic elaboration.

-

Modification of the Ester Group : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or it can be reduced to an alcohol.

The following diagram illustrates the key reactive sites and potential transformations of Ethyl 6-chloro-5-nitronicotinate.

Caption: Key reactive sites and synthetic potential of Ethyl 6-chloro-5-nitronicotinate.

The ability to perform these transformations in a controlled manner allows medicinal chemists to systematically modify the structure of the molecule and explore the structure-activity relationships (SAR) of new chemical entities. Substituted pyridines are integral components of drugs targeting a wide range of diseases.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with Ethyl 6-chloro-5-nitronicotinate. The following information is based on available safety data for the compound and its analogs.

-

Hazard Statements : Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5]

-

Precautionary Statements :

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of soap and water.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 6-chloro-5-nitronicotinate is a key heterocyclic intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its well-defined reactive sites allow for predictable and versatile chemical modifications, making it an ideal starting material for the synthesis of libraries of novel compounds. A thorough understanding of its physicochemical properties, synthesis, and reactivity is paramount for its effective application in the development of the next generation of therapeutic agents. The continued exploration of the synthetic utility of this and related substituted pyridines will undoubtedly contribute to the advancement of pharmaceutical research.

References

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

A Technical Guide to the Spectral Characteristics of Ethyl 6-chloro-5-nitronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for Ethyl 6-chloro-5-nitronicotinate, a key chemical intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on theoretically predicted data for 1H NMR, 13C NMR, IR, and Mass Spectrometry. These predictions are grounded in fundamental spectroscopic principles and comparison with the closely related analog, Methyl 6-chloro-5-nitronicotinate.

Molecular Structure and Overview

Ethyl 6-chloro-5-nitronicotinate, with the chemical formula C8H7ClN2O4, is a substituted pyridine derivative. Its structure comprises a pyridine ring with a chloro group at position 6, a nitro group at position 5, and an ethyl ester group at position 3. The strategic placement of these functional groups makes it a valuable building block in medicinal chemistry.

Figure 1. Molecular structure of Ethyl 6-chloro-5-nitronicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted NMR data for Ethyl 6-chloro-5-nitronicotinate is presented below.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the protons of the ethyl ester group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Doublet | 1H | H-2 (Pyridine) |

| ~8.5 - 8.7 | Doublet | 1H | H-4 (Pyridine) |

| ~4.4 - 4.5 | Quartet | 2H | -OCH2CH3 |

| ~1.4 - 1.5 | Triplet | 3H | -OCH2CH3 |

Causality behind Predictions:

-

Aromatic Protons (H-2 and H-4): The electron-withdrawing nature of the nitro group, the chloro group, and the pyridine nitrogen atom deshields the aromatic protons, shifting their signals downfield. The proton at position 2 (H-2) is expected to be the most downfield due to its proximity to the nitrogen atom and the ester group. The proton at position 4 (H-4) will also be downfield. They are expected to appear as doublets due to coupling with each other.

-

Ethyl Group Protons: The methylene protons (-OCH2CH3) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around 4.4-4.5 ppm due to coupling with the methyl protons. The methyl protons (-OCH2CH3) are further from the electronegative atoms and will appear as an upfield triplet around 1.4-1.5 ppm, coupled to the methylene protons.

13C NMR Spectroscopy

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~163 - 165 | C=O (Ester) |

| ~155 - 157 | C-6 (Pyridine) |

| ~150 - 152 | C-2 (Pyridine) |

| ~140 - 142 | C-5 (Pyridine) |

| ~130 - 132 | C-3 (Pyridine) |

| ~125 - 127 | C-4 (Pyridine) |

| ~62 - 64 | -OCH2CH3 |

| ~14 - 15 | -OCH2CH3 |

Causality behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and will appear significantly downfield.

-

Pyridine Ring Carbons: The carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents. The carbon bearing the chloro group (C-6) and the carbon adjacent to the nitrogen (C-2) are expected to be the most downfield among the ring carbons. The carbon attached to the nitro group (C-5) will also be deshielded.

-

Ethyl Group Carbons: The methylene carbon (-OCH2CH3) will be more downfield than the methyl carbon (-OCH2CH3) due to its direct attachment to the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm-1) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2980 - 2850 | C-H stretch | Aliphatic (Ethyl) |

| ~1730 - 1715 | C=O stretch | Ester |

| ~1600 - 1580 | C=C & C=N stretch | Aromatic Ring |

| ~1550 - 1530 & ~1350 - 1330 | N-O asymmetric & symmetric stretch | Nitro Group |

| ~1300 - 1200 | C-O stretch | Ester |

| ~800 - 700 | C-Cl stretch | Chloroalkane |

Interpretation of Key Peaks:

-

C=O Stretch: A strong absorption band around 1720 cm-1 is a clear indicator of the ester carbonyl group.

-

N-O Stretches: Two strong bands, one around 1540 cm-1 (asymmetric) and another around 1340 cm-1 (symmetric), are characteristic of the nitro group.

-

Aromatic Stretches: Bands in the 1600-1580 cm-1 region correspond to the carbon-carbon and carbon-nitrogen stretching vibrations within the pyridine ring.

-

C-O Stretch: A significant band in the 1300-1200 cm-1 region will be present due to the C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M+): The mass spectrum is expected to show a molecular ion peak at m/z corresponding to the molecular weight of Ethyl 6-chloro-5-nitronicotinate (C8H7ClN2O4). Due to the presence of chlorine, there will be an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH2CH3) to give a fragment corresponding to the acylium ion.

-

Loss of the ethyl group (-CH2CH3).

-

Loss of the nitro group (-NO2).

-

Loss of the chlorine atom (-Cl).

-

Cleavage of the ester group.

-

A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-chloro-5-nitronicotinate for Research and Development

Disclaimer: This document has been compiled to provide a comprehensive overview of the safety and handling precautions for Ethyl 6-chloro-5-nitronicotinate. Due to a lack of specific safety and toxicological data for this exact compound in publicly available literature and safety data sheets, the information and recommendations provided herein are extrapolated from data for the closely related structural analog, Methyl 6-chloro-5-nitronicotinate (CAS No. 59237-53-5) . The underlying chemical hazards are expected to be very similar; however, physical properties may vary. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Introduction: Understanding the Hazard Profile

Ethyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative, a class of compounds widely utilized as building blocks in pharmaceutical synthesis.[1][2] The molecule's functionality, featuring a chlorinated pyridine ring, a nitro group, and an ethyl ester, dictates its chemical reactivity and its toxicological profile. The presence of the electron-withdrawing nitro and chloro groups makes the pyridine ring susceptible to nucleophilic substitution and also contributes to the compound's hazardous properties.

Based on extensive data from its methyl analog, this compound should be regarded as a hazardous substance that poses specific risks upon exposure.[3][4] It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3][5][6] Therefore, a rigorous and well-documented safety protocol is not merely a regulatory requirement but a critical component of responsible laboratory practice. This guide provides the foundational knowledge for researchers to establish self-validating safety systems when working with this and structurally related compounds.

Hazard Identification and Classification

A thorough understanding of the potential hazards is the cornerstone of safe laboratory operations. The GHS classification, extrapolated from Methyl 6-chloro-5-nitronicotinate, provides a standardized framework for communicating these hazards.[7]

GHS Hazard Statements:

-

H302 (Potential): Harmful if swallowed.[5]

Signal Word: Warning[3]

Hazard Pictogram:

These classifications necessitate stringent control measures to prevent direct contact and inhalation. The causality is clear: the chemical nature of the compound allows it to react with biological tissues, leading to irritation upon contact with skin, eyes, or the respiratory tract.[5][8]

Physicochemical Properties (Based on Methyl Analog)

Understanding the physical properties is crucial for anticipating its behavior in the laboratory environment, from storage to spill cleanup.

| Property | Value | Source |

| CAS Number | 59237-53-5 | [2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [5] |

| Melting Point | 76 °C | [2] |

| Boiling Point | ~317.8 °C at 760 mmHg | [2] |

| Flash Point | ~146 °C | [2] |

| Density | ~1.5 g/cm³ | [2] |

| Storage Temperature | 2-8°C, under inert gas | [2] |

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust PPE.

Primary Engineering Controls

All manipulations of Ethyl 6-chloro-5-nitronicotinate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[3] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust or vapors and contains any accidental releases.[3] Furthermore, an emergency eyewash station and a safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the planned procedure.

| Protection Type | Required PPE | Specifications and Rationale |

| Eye and Face | Safety Goggles & Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes.[8] A full-face shield should be worn over goggles during procedures with a heightened risk of splashing, such as bulk transfers or reactions under pressure. |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by thorough hand washing.[3] |

| Body Protection | Laboratory Coat | A standard laboratory coat must be worn at all times. For procedures involving larger quantities, a chemical-resistant apron should be worn over the lab coat.[3] |

| Respiratory | Fume Hood / Respirator | All work should be performed in a chemical fume hood.[3] If exposure limits may be exceeded or in the event of a fume hood failure, a NIOSH/MSHA-approved respirator with a particulate filter (conforming to EN 143) is required.[8] |

Safe Handling, Storage, and Disposal Protocols

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for ensuring safety.

Handling Protocol

-

Preparation: Before handling, confirm that the fume hood is operational and the area is clear of clutter. Ensure all necessary PPE is available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned after use. Avoid creating dust.[8]

-

Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, thoroughly wipe down the work area in the fume hood. Wash hands thoroughly with soap and water, even after removing gloves.[7] Contaminated clothing should be removed and laundered before reuse.[4]

Storage Protocol

-

Store the compound in a tightly closed, properly labeled container.[3][8]

-

Keep the container in a cool, dry, and well-ventilated area, designated for hazardous chemicals.[3]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]

-

To maintain product quality and safety, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][8]

Disposal Protocol

-

Dispose of waste, including empty containers, contaminated PPE, and spill cleanup materials, as hazardous waste.[8]

-

All waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]

-

Do not dispose of the chemical or its containers in regular trash or down the drain.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance.[4]

Emergency and First-Aid Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The following diagram outlines the critical first-aid steps following an exposure.

Caption: First-Aid Response Workflow.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[8][9] If breathing has stopped, provide artificial respiration. Seek medical attention if you feel unwell.[7][9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove all contaminated clothing. If skin irritation occurs, get medical advice.[8][9]

-

Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink water afterwards.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response Protocol

A minor chemical spill can be managed by trained laboratory personnel, while a major spill requires an emergency response.

Definition of a Minor Spill:

-

A small quantity (<100g of solid).

-

Not in a public or shared area.

-

No immediate risk of fire or release to the environment.

-

Personnel are trained and comfortable with the cleanup procedure and have the necessary supplies.

The following workflow details the procedure for a minor spill. For any major spill, evacuate the area and contact your institution's EHS emergency line immediately.

Caption: Minor Spill Cleanup Workflow.

Experimental Protocol: Minor Spill Cleanup

-

Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Don the appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a lab coat.

-

Containment: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or diatomaceous earth to prevent dust from becoming airborne.[8]

-

Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[8] Use non-sparking tools if a flammable solvent was involved in the spill.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Place all contaminated materials, including absorbent, gloves, and wipes, into the sealed hazardous waste container.

-

Reporting: Report the incident to your laboratory supervisor and your institution's EHS department as required.

Conclusion: Fostering a Culture of Safety

The safe handling of Ethyl 6-chloro-5-nitronicotinate is predicated on a foundational respect for its potential hazards and a disciplined adherence to established safety protocols. By integrating the principles of GHS, utilizing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. This guide serves as a technical resource to empower scientists and drug development professionals to build self-validating systems of safety, ensuring that groundbreaking research can proceed without compromising personal or environmental well-being.

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. NIOSH. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. [Link]

-

Chemchart. Methyl 6-chloro-5-nitronicotinate (59237-53-5). [Link]

-

LookChem. Methyl 6-chloro-5-nitronicotinate. [Link]

-

Manus Aktteva Biopharma LLP. Methyl 6-chloro-5-nitronicotinate (CAS No.: 59237-53-5). [Link]

Sources

- 1. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 2. Methyl 6-chloro-5-nitronicotinate|lookchem [lookchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 5. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Safe Handling and Application of 6-Chloro-5-Nitronicotinates in Research and Development

This guide provides a comprehensive overview of the chemical properties, safety considerations, and handling protocols for 6-chloro-5-nitronicotinate esters, pivotal intermediates in pharmaceutical synthesis. While the focus is on the more extensively documented Methyl 6-chloro-5-nitronicotinate (CAS 59237-53-5) , the principles outlined are broadly applicable to its ethyl analog, Ethyl 6-chloro-5-nitronicotinate (CAS 171876-22-5) , given their structural similarity. This document is intended for researchers, chemists, and professionals in drug development who utilize these reactive building blocks.

Chemical Identity and Physicochemical Properties

Methyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative characterized by the presence of a chloro, a nitro, and a methyl ester group on the pyridine ring.[1][2][3] This unique arrangement of functional groups makes it a versatile reagent in organic synthesis, particularly in the construction of complex heterocyclic systems.

Table 1: Physicochemical Data of Methyl 6-chloro-5-nitronicotinate

| Property | Value | Source |

| CAS Number | 59237-53-5 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O₄ | [2] |

| Molecular Weight | 216.58 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Melting Point | 76 °C | [4] |

| Boiling Point | 317.8 °C at 760 mmHg | [4] |

| Flash Point | 146 °C | [4] |

| Density | 1.5 g/cm³ | [4] |

Significance in Pharmaceutical Synthesis

The strategic importance of methyl 6-chloro-5-nitronicotinate lies in its utility as a building block for various pharmaceutical compounds.[3][4] The electron-withdrawing nature of the nitro and chloro groups activates the pyridine ring for nucleophilic substitution, while the ester functionality provides a handle for further molecular elaboration. It is a key intermediate in the synthesis of a range of therapeutic agents, including:

-

PARP inhibitors [3]

-

Immunomodulators [3]

-

Sulfonamide nicotinic acid derivatives for treating atherosclerosis [3]

The synthesis of this intermediate often involves the reaction of 5-nitro-6-hydroxynicotinic acid with thionyl chloride, followed by treatment with methanol.[3]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), methyl 6-chloro-5-nitronicotinate is classified as a hazardous substance.[5][6]

Hazard Statements:

-

H402: Harmful to aquatic life.[7]

Pictograms:

Toxicological Summary:

While comprehensive toxicological data is not available, the primary hazards are associated with its irritant properties. Ingestion of large quantities could potentially lead to cardiovascular disorders.[7]

-

Inhalation: May cause irritation to the respiratory tract.[8]

-

Ingestion: May cause irritation to mucous membranes.[8]

No data is available regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5][8]

Exposure Controls and Personal Protection

A thorough risk assessment should be conducted before handling this compound. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[5][8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][8]

-

Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[5][8]

Hygiene Measures:

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Contaminated clothing should be removed and washed before reuse.[1]

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure all necessary PPE is worn and engineering controls are functioning correctly. Review the Safety Data Sheet (SDS).

-

Dispensing: Avoid generating dust. If dispensing a solid, do so in a fume hood.

-

Reaction Setup: Keep containers tightly closed when not in use.[5][8] Store under an inert atmosphere (e.g., nitrogen or argon) to maintain product quality.[4][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Storage

-

For long-term storage, keep under an inert gas atmosphere at 2-8°C.[4]

Accidental Release Measures

-

Evacuation: Evacuate the area and ensure adequate ventilation.

-

Containment: Prevent further dust dispersal. Do not allow the substance to enter drains or waterways.

-

Cleanup: Wearing appropriate PPE, sweep up the spilled solid material and place it into a suitable, labeled container for disposal.[8] Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly.

Disposal

Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7][8]

First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[1][8]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][8] Take off contaminated clothing.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][8]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use extinguishing agents suitable for the surrounding fire, such as water, foam, carbon dioxide (CO₂), or dry powder.[7][8]

-

Specific Hazards: The compound is combustible.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Experimental Workflow and Risk Mitigation Diagram

The following diagram illustrates a logical workflow for handling 6-chloro-5-nitronicotinate esters, incorporating risk assessment and mitigation steps.

Caption: A workflow diagram illustrating the key stages of safe handling.

References

- Fisher Scientific. (2014).

-

PubChem. (n.d.). Ethyl 6-chloronicotinate. National Institutes of Health. Retrieved from [Link]

- Sigma-Aldrich. (2025).

-

PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Institutes of Health. Retrieved from [Link]

-

LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

Sources

- 1. Methyl-6-chloro-5-nitronicotinate - Safety Data Sheet [chemicalbook.com]

- 2. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl 6-chloro-5-nitronicotinate

Abstract

Ethyl 6-chloro-5-nitronicotinate is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique electronic architecture, characterized by an electron-deficient pyridine ring bearing three distinct functional groups—a chloro leaving group, a strongly electron-withdrawing nitro group, and an ethyl ester—renders it a versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive analysis of its core reactivity, focusing on the interplay between its functional groups. We will explore the mechanistic underpinnings of its primary transformations, namely nucleophilic aromatic substitution (SNAr) and selective nitro group reduction. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable researchers to harness the full synthetic potential of this valuable building block.

Introduction and Physicochemical Profile

Ethyl 6-chloro-5-nitronicotinate (IUPAC Name: Ethyl 6-chloro-5-nitropyridine-3-carboxylate) is a crystalline solid that serves as a pivotal intermediate in the synthesis of pharmaceutical compounds, including potential anticoccidial agents and PARP inhibitors.[1][2] Its utility stems from the predictable and regioselective reactivity of its substituents.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the powerful electron-withdrawing nitro group and, to a lesser extent, the ethyl ester group. This severe electron deficiency is the primary driver of the compound's characteristic reactivity, making the ring highly susceptible to nucleophilic attack.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

| IUPAC Name | Ethyl 6-chloro-5-nitropyridine-3-carboxylate | PubChem[3] |

| CAS Number | 59237-53-5 | PubChem[3] |

| Molecular Formula | C₈H₇ClN₂O₄ | - |

| Molecular Weight | 230.61 g/mol | - |

| Appearance | Crystalline Solid | General Knowledge |

| Melting Point | 76 °C | LookChem[1] |

| Boiling Point | 317.8 °C at 760 mmHg | LookChem[1] |

| GHS Hazard Statements | H302, H315, H319, H335 | PubChem[3], Synquest Labs[4] |

| GHS Precautionary Statements | P261, P264, P271, P304+P340, P405 | Guidechem[5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | LookChem[1] |

Note: The molecular formula and weight for the ethyl ester have been calculated based on the commonly available methyl ester data.

Safety & Handling: Ethyl 6-chloro-5-nitronicotinate is considered hazardous. It can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5][6]

Core Reactivity: A Mechanistic Perspective

The chemical behavior of Ethyl 6-chloro-5-nitronicotinate is dominated by two primary transformations: nucleophilic aromatic substitution at the C6 position and reduction of the C5 nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this molecule is the displacement of the chloride at the C6 position by a nucleophile. The pyridine ring's electron-deficient nature, combined with the strategic placement of the nitro group, makes this an exceptionally facile process.

Causality of Reactivity:

-

Ring Activation: The nitro group at C5 is ortho to the chloro leaving group at C6. This positioning is critical. Electron-withdrawing groups activate aromatic rings towards nucleophilic substitution, particularly when they are ortho or para to the leaving group.[7][8]

-

Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism. The initial attack of the nucleophile forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7][8] The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization, lowering the activation energy for the reaction.[7][9]

-

Leaving Group Expulsion: The aromaticity of the ring is restored in the second step by the expulsion of the chloride ion, a good leaving group.

This high degree of activation allows for SNAr reactions to occur under relatively mild conditions with a wide variety of nucleophiles, including primary and secondary amines, alkoxides, and thiols.

Diagram 1: General Mechanism of SNAr on Ethyl 6-chloro-5-nitronicotinate

Caption: The addition-elimination mechanism for SNAr.

Reduction of the Nitro Group

The second key transformation is the selective reduction of the nitro group to an amine. This reaction is fundamental to drug development as it unmasks a versatile amino group, which can be further functionalized to build molecular complexity.

Expertise in Reagent Selection: The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Tin(II) Chloride (SnCl₂): A classic and highly effective method. It is particularly useful as it is tolerant of the ester functional group and proceeds under relatively mild conditions (refluxing in an alcohol solvent like ethanol or methanol).[10][11]

-

Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method. However, care must be taken as prolonged reaction times or harsh conditions can potentially lead to reductive dechlorination (hydrogenolysis of the C-Cl bond). The choice of catalyst and solvent is key to achieving chemoselectivity.

-

Iron (Fe) in Acetic Acid: A cost-effective and robust method often used in industrial-scale synthesis.[12]

The resulting ethyl 6-chloro-5-aminonicotinate is a valuable intermediate itself, ready for subsequent reactions such as acylation, diazotization, or cyclization.

Validated Experimental Protocols

The following protocols are self-validating systems, representing standard, reliable methodologies for the key transformations of Ethyl 6-chloro-5-nitronicotinate.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a typical reaction to synthesize 6-amino-substituted-5-nitronicotinate derivatives.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 6-chloro-5-nitronicotinate (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or acetonitrile (approx. 5-10 mL per mmol of substrate).

-

Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq.) to liberate the free amine.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 2-12 hours.

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be isolated by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure product.

Protocol 2: Reduction of the Nitro Group using Tin(II) Chloride

This protocol details the chemoselective reduction of the nitro group.

-

Reagent Preparation: To a solution of the ethyl 6-(substituted)-5-nitronicotinate derivative (1.0 eq.) in anhydrous ethanol or methanol (10-20 mL per mmol) in a round-bottom flask under a nitrogen atmosphere, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.).[10][11]

-

Reaction: Heat the resulting mixture to reflux (typically 70-80 °C) for 2-18 hours. The progress of the reduction should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it carefully into a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic reaction medium and precipitates tin salts.

-

Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

-

Extraction and Purification: Transfer the combined filtrates to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude amino-nicotinate product, which can be further purified if necessary.

Synthetic Workflow and Applications

The sequential application of these core reactions provides a powerful strategy for synthesizing highly decorated pyridine scaffolds. A common workflow involves an initial SNAr reaction to introduce diversity at the C6 position, followed by the reduction of the nitro group to enable further functionalization at C5.

Diagram 2: A Representative Synthetic Workflow

Caption: Common synthetic route employing the title compound.

This strategic functionalization makes Ethyl 6-chloro-5-nitronicotinate a key starting material for a variety of complex heterocyclic systems, including those with applications as kinase inhibitors, anti-infective agents, and other biologically active molecules.[10][13]

Conclusion

Ethyl 6-chloro-5-nitronicotinate exhibits a well-defined and predictable reactivity profile governed by the powerful activating effect of its ortho-nitro group. Its susceptibility to nucleophilic aromatic substitution and the straightforward, chemoselective reduction of its nitro functionality provide a robust and versatile platform for synthetic chemists. Understanding the mechanistic principles behind these transformations, as detailed in this guide, allows researchers in drug discovery and materials science to design and execute efficient synthetic routes to novel and valuable chemical entities.

References

- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.

- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- LookChem. (n.d.). Methyl 6-chloro-5-nitronicotinate.

- Guidechem. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?.

- PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.

- ChemicalBook. (2025). Methyl-6-chloro-5-nitronicotinate.

- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Ambeed.com. (n.d.). 59237-53-5 | Methyl 6-chloro-5-nitronicotinate.

- Guidechem. (n.d.). Methyl-6-chloro-5-nitronicotinate (cas 59237-53-5) SDS/MSDS download.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- ResearchGate. (2013). What method can be used for reduction of aryl nitro group?.

- PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- PubChemLite. (n.d.). Methyl 6-chloro-5-nitronicotinate (C7H5ClN2O4).

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- ChemicalBook. (n.d.). Methyl-6-chloro-5-nitronicotinate synthesis.

- Chemchart. (n.d.). Methyl 6-chloro-5-nitronicotinate (59237-53-5).

- Synquest Labs. (n.d.). Methyl 6-chloro-5-nitronicotinate.

- Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution.

- PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134.

- YouTube. (2025). Organic Chemistry - Nucleophilic Aromatic Substitution.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

- 3. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Page loading... [guidechem.com]

- 6. fishersci.com [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Page loading... [guidechem.com]

- 11. 59237-53-5 | Methyl 6-chloro-5-nitronicotinate | Chlorides | Ambeed.com [ambeed.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Page loading... [guidechem.com]

"Ethyl 6-chloro-5-nitronicotinate" solubility and stability

An In-depth Technical Guide for Researchers

Core Topic: Ethyl 6-chloro-5-nitronicotinate

A Technical Guide to Solubility and Stability for Drug Development Professionals

Introduction and Physicochemical Profile

Ethyl 6-chloro-5-nitronicotinate is a substituted pyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2] Its structure, featuring an ethyl ester, a chloro substituent, and a nitro group, dictates its reactivity, solubility, and stability—critical parameters that influence its handling, formulation, and reaction kinetics.

The stability of this molecule is intrinsically linked to its functional groups. The ester is susceptible to hydrolysis, the nitroaromatic system may be sensitive to light and reductive conditions, and the chlorinated pyridine ring influences the overall electron distribution and reactivity.[3][4]

Table 1: Physicochemical Properties of Ethyl 6-chloro-5-nitronicotinate and Related Analogs

| Property | Ethyl 6-chloro-5-nitronicotinate (Projected) | Methyl 6-chloro-5-nitronicotinate (Reference) | Source |

| Molecular Formula | C₈H₇ClN₂O₄ | C₇H₅ClN₂O₄ | [5] |

| Molecular Weight | 230.61 g/mol | 216.58 g/mol | [5][6] |

| Appearance | White to Yellow Solid (Expected) | White to Yellow Solid | [7] |

| Melting Point | Not available | ~76 °C | [2] |

| Boiling Point | Not available | ~317.8 °C at 760 mmHg | [2][8] |

| LogP (Predicted) | ~2.4 - 2.8 | ~1.5 - 1.95 | [2] |

| Water Solubility | Poorly soluble (Projected) | 357.53 mg/L (Predicted) | [9] |

Note: Properties for the title compound are projected based on its structure and data from its methyl analog. Experimental verification is required.

Solubility Profile: Projections and Experimental Determination

The lipophilic character, suggested by a predicted LogP greater than 2, combined with a crystalline solid form, indicates that Ethyl 6-chloro-5-nitronicotinate will likely exhibit low aqueous solubility but good solubility in a range of organic solvents.

Causality Behind Solvent Selection: The choice of solvents for solubility testing is critical. We include polar aprotic solvents (e.g., DMSO, DMF) as they are excellent solubilizers for a wide range of organic molecules and are common in biological screening. Alcohols (Methanol, Ethanol) are chosen for their intermediate polarity. Chlorinated solvents (DCM) and ethers (THF) are selected for their ability to dissolve less polar compounds. Acetonitrile is a key solvent due to its widespread use as a mobile phase in reverse-phase chromatography.

Table 2: Projected Solubility of Ethyl 6-chloro-5-nitronicotinate

| Solvent | Type | Predicted Solubility | Rationale for Use |

| Water | Aqueous | Very Low | Essential for biological assays and formulation. |

| DMSO | Polar Aprotic | Very High | Stock solution preparation for biological screening. |

| DMF | Polar Aprotic | High | Alternative to DMSO for stock solutions. |

| Methanol | Polar Protic | Moderate | Common solvent for reactions and analysis. |

| Ethanol | Polar Protic | Moderate | Relevant for formulations and as a less toxic alcohol. |

| Acetonitrile | Polar Aprotic | Moderate | Widely used in HPLC mobile phases. |

| Dichloromethane (DCM) | Nonpolar | High | Used in organic synthesis and extraction. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | Common reaction and analysis solvent. |

Protocol 1: Experimental Solubility Determination (Shake-Flask Method)

This protocol describes a self-validating system for determining the thermodynamic solubility of the compound, a gold-standard method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 6-chloro-5-nitronicotinate (e.g., 5-10 mg) to a 2 mL glass vial. Ensure the amount is enough that undissolved solid remains.

-

Add 1 mL of the desired solvent (e.g., water, buffer at pH 7.4, ethanol).

-

Repeat for each solvent, preparing each sample in triplicate for statistical validity.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in a shaker or rotator set to a consistent agitation speed.

-

Incubate at a controlled temperature (e.g., 25 °C) for 24-48 hours. This duration is chosen to ensure the system reaches thermodynamic equilibrium.

-

-

Sample Processing:

-

After incubation, allow the vials to stand for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter. This step is critical to avoid artificially inflated concentration readings.

-

-

Quantification (via HPLC-UV):

-

Prepare a stock solution of the compound in a high-solubility solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Dilute the filtered supernatant from Step 3 with the mobile phase to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV (see Section 4 for a starting method).

-

Calculate the concentration in the original supernatant by applying the dilution factor. The average of the triplicate results is the measured solubility.

-

Caption: Proposed Pathway for Ester Hydrolysis.

Photostability

Nitroaromatic compounds can absorb UV light, leading to photochemical reactions. It is crucial to protect Ethyl 6-chloro-5-nitronicotinate from light, especially when in solution, to prevent potential degradation and the formation of impurities. [4]

Thermal Stability and General Handling

Safety data for related compounds indicate that the molecule is stable under recommended storage conditions. [3][8]To ensure product integrity, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen). [3][10]High temperatures should be avoided, as thermal decomposition can release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas. [3]

Chemical Incompatibilities

The compound should not be stored or mixed with:

-

Strong Oxidizing Agents: Can react with the nitro group or other parts of the molecule. [3]* Strong Acids and Bases: Will catalyze the hydrolysis of the ester group. [3]

Potential Reductive Degradation

A significant metabolic and chemical degradation pathway for nitroaromatics is the reduction of the nitro group. [4]This can occur in the presence of reducing agents or under certain biological conditions. The reduction can proceed sequentially to form nitroso, hydroxylamino, and ultimately, amino derivatives. The formation of such impurities can have toxicological implications and must be monitored.

Caption: Proposed Pathway for Reductive Degradation of the Nitro Group.

Analytical Methodologies for Quantification

A robust analytical method is essential for both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most appropriate technique due to the compound's chromophore.

Protocol 2: Recommended HPLC-UV Method for Quantification

This protocol provides a starting point for method development. The ultimate goal is to achieve a sharp, symmetric peak for the parent compound that is well-resolved from any potential degradants or impurities.

-

Instrumentation and Columns:

-

HPLC system with a UV/Vis or Diode Array Detector (DAD).

-

C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is chosen for its versatility in retaining moderately nonpolar compounds.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% Formic Acid. (The acid improves peak shape and suppresses ionization).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. A gradient is used to ensure elution of the parent compound and any more lipophilic impurities.

-

Flow Rate: 1.0 mL/min.

-